2-(1H-1,2,3-benzotriazol-1-yl)-N'-[(E)-1-(2-thienyl)ethylidene]acetohydrazide
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Overview
Description
2-(1H-1,2,3-benzotriazol-1-yl)-N’-[(E)-1-(2-thienyl)ethylidene]acetohydrazide is a complex organic compound that features a benzotriazole moiety and a thienyl group Compounds containing benzotriazole are known for their diverse applications in various fields, including materials science, pharmaceuticals, and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,2,3-benzotriazol-1-yl)-N’-[(E)-1-(2-thienyl)ethylidene]acetohydrazide typically involves the following steps:
Formation of Benzotriazole Derivative: The starting material, 1H-1,2,3-benzotriazole, is reacted with an appropriate acylating agent to form a benzotriazole derivative.
Condensation Reaction: The benzotriazole derivative is then condensed with an aldehyde or ketone containing a thienyl group under acidic or basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,2,3-benzotriazol-1-yl)-N’-[(E)-1-(2-thienyl)ethylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The benzotriazole and thienyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(1H-1,2,3-benzotriazol-1-yl)-N’-[(E)-1-(2-thienyl)ethylidene]acetohydrazide involves its interaction with specific molecular targets. The benzotriazole moiety can interact with enzymes or receptors, while the thienyl group may enhance binding affinity and specificity. The exact pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1H-1,2,3-Benzotriazole Derivatives: Compounds with similar benzotriazole structures.
Thienyl-Containing Compounds: Molecules featuring thienyl groups.
Uniqueness
2-(1H-1,2,3-benzotriazol-1-yl)-N’-[(E)-1-(2-thienyl)ethylidene]acetohydrazide is unique due to the combination of benzotriazole and thienyl moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications and enhanced reactivity compared to compounds containing only one of these groups.
Properties
Molecular Formula |
C14H13N5OS |
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Molecular Weight |
299.35 g/mol |
IUPAC Name |
2-(benzotriazol-1-yl)-N-[(E)-1-thiophen-2-ylethylideneamino]acetamide |
InChI |
InChI=1S/C14H13N5OS/c1-10(13-7-4-8-21-13)15-17-14(20)9-19-12-6-3-2-5-11(12)16-18-19/h2-8H,9H2,1H3,(H,17,20)/b15-10+ |
InChI Key |
PTSLJKGSWDIZIV-XNTDXEJSSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CN1C2=CC=CC=C2N=N1)/C3=CC=CS3 |
Canonical SMILES |
CC(=NNC(=O)CN1C2=CC=CC=C2N=N1)C3=CC=CS3 |
Origin of Product |
United States |
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